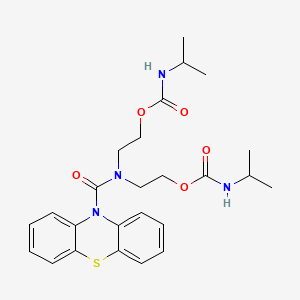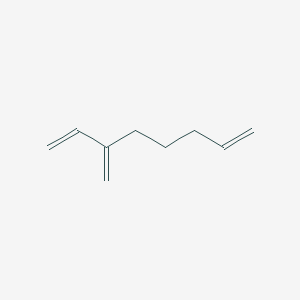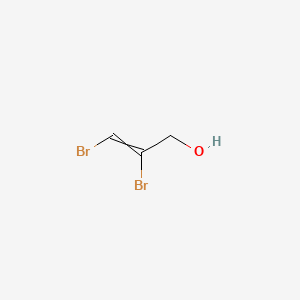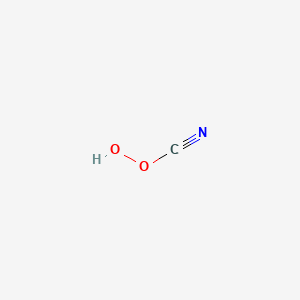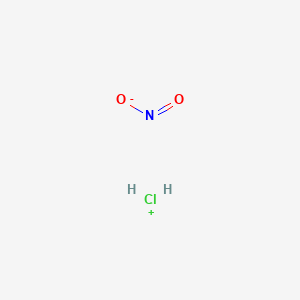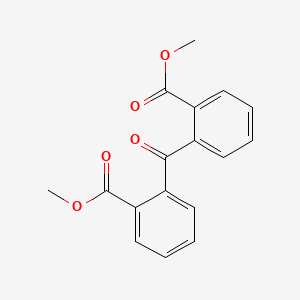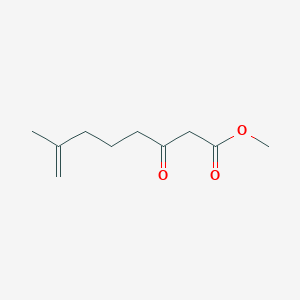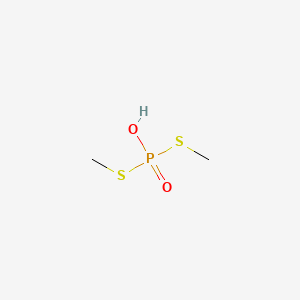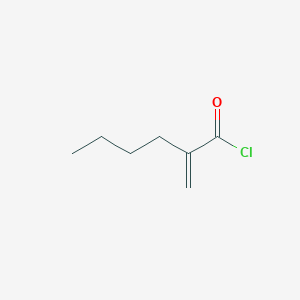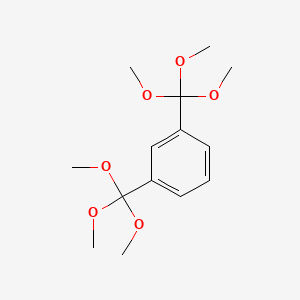![molecular formula C16H18O3S B14478555 [2-(Benzenesulfonyl)-1-ethoxyethyl]benzene CAS No. 65885-18-9](/img/structure/B14478555.png)
[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene is an organic compound that features a benzene ring substituted with a benzenesulfonyl group and an ethoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzenesulfonyl)-1-ethoxyethyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of benzene with chlorosulfonic acid to form benzenesulfonyl chloride, which can then be reacted with ethoxyethyl alcohol under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process requires precise control of temperature and reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are frequently employed
Major Products Formed
Oxidation: Benzenesulfonic acids.
Reduction: Benzenesulfides.
Substitution: Various substituted benzene derivatives
Applications De Recherche Scientifique
[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of dyes and other chemicals
Mécanisme D'action
The mechanism of action of [2-(Benzenesulfonyl)-1-ethoxyethyl]benzene involves its interaction with specific molecular targets. The sulfonyl group can react with nucleophiles, forming stable sulfonyl derivatives. This interaction can inhibit enzyme activity by modifying the active site of the enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfonyl chloride
- Benzenesulfonic acid
- Ethoxyethylbenzene
Uniqueness
[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene is unique due to the presence of both a benzenesulfonyl group and an ethoxyethyl group, which confer distinct chemical properties and reactivity compared to similar compounds .
Propriétés
Numéro CAS |
65885-18-9 |
|---|---|
Formule moléculaire |
C16H18O3S |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
[2-(benzenesulfonyl)-1-ethoxyethyl]benzene |
InChI |
InChI=1S/C16H18O3S/c1-2-19-16(14-9-5-3-6-10-14)13-20(17,18)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3 |
Clé InChI |
JGFHPXUQGCMECB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-trien-18-ol](/img/structure/B14478473.png)
